molecular formula C20H33N3OS B5997652 1-(1-propan-2-ylpiperidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide

1-(1-propan-2-ylpiperidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide

Cat. No.: B5997652
M. Wt: 363.6 g/mol
InChI Key: QNTRBBROEOHCOX-UHFFFAOYSA-N
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Description

1-(1-propan-2-ylpiperidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-propan-2-ylpiperidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the propan-2-yl and thiophen-2-ylethyl groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-propan-2-ylpiperidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, neurological disorders, or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-propan-2-ylpiperidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1-propan-2-ylpiperidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide include other piperidine derivatives, such as:

  • 1-(1-methylpiperidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide
  • 1-(1-ethylpiperidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the propan-2-yl and thiophen-2-ylethyl groups, which may confer distinct pharmacological properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-(1-propan-2-ylpiperidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3OS/c1-16(2)22-12-8-18(9-13-22)23-11-3-5-17(15-23)20(24)21-10-7-19-6-4-14-25-19/h4,6,14,16-18H,3,5,7-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTRBBROEOHCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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